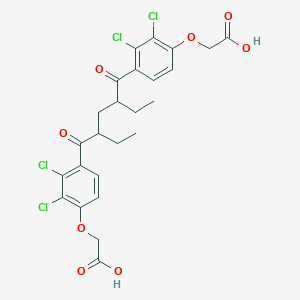

Ethacrynic dimer acid

Description

Contextualization within Ethacrynic Acid Chemistry

Ethacrynic acid is a phenoxyacetic acid derivative recognized for its potent diuretic properties. nih.gov Its chemical structure features an α,β-unsaturated ketone group, which is crucial for its biological activity but also renders the molecule susceptible to chemical reactions. google.com One of the primary degradation pathways for ethacrynic acid is a dimerization reaction. nih.govnih.gov This process involves a Diels-Alder type condensation, leading to the formation of ethacrynic dimer acid. nih.govnih.govresearchgate.net

The formation of the dimer is a second-order reaction, and its kinetics have been studied as a function of temperature and concentration. nih.govtandfonline.com The dimerization process is a significant consideration in the manufacturing and storage of ethacrynic acid formulations. google.com

Table 1: Chemical Properties of Ethacrynic Acid and this compound

| Property | Ethacrynic Acid | This compound |

|---|---|---|

| Molecular Formula | C13H12Cl2O4 nih.gov | C26H24Cl4O8 ncats.io |

| Molecular Weight | 303.13 g/mol nih.gov | 606.276 g/mol ncats.io |

| IUPAC Name | 2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetic acid nih.gov | 2-(4-(2-(4-(Carboxymethoxy)-2,3-dichlorobenzoyl)-2,5-diethyl-3,4-dihydro-2H-pyran-6-yl)-2,3-dichlorophenoxy)acetic acid ncats.io |

| Synonyms | Etacrynic Acid, Edecrin nih.govnih.gov | Etacrynic acid impurity C ncats.ioontosight.ai |

Significance of Dimerization in Drug Degradation and Product Purity

The dimerization of ethacrynic acid is a critical factor affecting the stability and purity of its pharmaceutical formulations. google.com The formation of this compound represents a degradation of the active pharmaceutical ingredient (API), which can compromise the product's efficacy. google.com The dimer is considered a significant impurity, and its presence is monitored to ensure the quality and safety of the medication. google.comontosight.ai

The rate of dimerization can be influenced by various factors, including temperature, pH, and moisture content. google.comnih.govtandfonline.com For instance, studies have shown that the degradation of ethacrynic acid in aqueous solutions follows the Arrhenius equation, indicating a temperature-dependent reaction rate. tandfonline.comtandfonline.com Furthermore, the presence of moisture has been found to have a stabilizing effect, with higher moisture content in granular formulations leading to a lower rate of dimer formation. google.com

Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to separate and quantify ethacrynic acid and its degradation products, including the dimer. nih.govsyncsci.comnih.gov These methods are essential for stability studies and for ensuring that the level of impurities in the final drug product remains within acceptable limits set by regulatory authorities. ontosight.aiveeprho.com The European Pharmacopoeia identifies the dimer as "Impurity C." google.com

Properties

CAS No. |

71545-13-6 |

|---|---|

Molecular Formula |

C25H24Cl4O8 |

Molecular Weight |

594.3 g/mol |

IUPAC Name |

2-[4-[4-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]-2-ethylhexanoyl]-2,3-dichlorophenoxy]acetic acid |

InChI |

InChI=1S/C25H24Cl4O8/c1-3-12(24(34)14-5-7-16(22(28)20(14)26)36-10-18(30)31)9-13(4-2)25(35)15-6-8-17(23(29)21(15)27)37-11-19(32)33/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,30,31)(H,32,33) |

InChI Key |

NFRXOQLTBCBALR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(CC)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl |

Origin of Product |

United States |

Mechanistic Pathways of Ethacrynic Dimer Acid Formation

Diels-Alder Cycloaddition in Dimerization Processes

One of the recognized pathways for the dimerization of ethacrynic acid is through a Diels-Alder reaction, a powerful and widely studied organic reaction that forms a six-membered ring. researchgate.netnih.gov This type of reaction involves a conjugated diene reacting with a substituted alkene, known as a dienophile, to form a cyclohexene (B86901) derivative. researchgate.net In the case of ethacrynic acid dimerization, one molecule acts as the diene while another serves as the dienophile, leading to the formation of the ethacrynic dimer acid. researchgate.netnih.gov

For a Diels-Alder reaction to occur, specific structural and electronic features are necessary in the reacting molecules. Ethacrynic acid possesses the requisite functionalities to participate in such a reaction as both a diene and a dienophile.

Dienophile Reactivity : The α,β-unsaturated ketone moiety in the butanoyl side chain of ethacrynic acid makes it an effective dienophile. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, making it electrophilic and susceptible to attack by the π-electrons of a diene.

Diene Reactivity : For ethacrynic acid to act as the diene, it must possess a conjugated system of two double bonds. The molecule can achieve this through its 2-methylidenebutanoyl group. A critical requirement for the diene is its ability to adopt an s-cis conformation, where the two double bonds are on the same side of the single bond connecting them. This spatial arrangement is necessary to allow for the concerted formation of the two new sigma bonds in the cyclohexene ring product.

The reaction is facilitated by the electronic properties of the substituents. Typically, Diels-Alder reactions are most efficient when the diene has electron-donating groups and the dienophile has electron-withdrawing groups. In the self-dimerization of ethacrynic acid, the electronic characteristics are identical for both reacting partners, but the inherent reactivity of the α,β-unsaturated ketone system is sufficient to allow the reaction to proceed.

The Diels-Alder reaction is classically defined as a concerted pericyclic reaction. This means it is believed to occur in a single step through a cyclic transition state, without the formation of any discrete intermediates. In this transition state, the two new carbon-carbon sigma bonds are formed simultaneously as the π-bonds of the diene and dienophile rearrange.

For the dimerization of ethacrynic acid, the proposed transition state would involve the specific geometric alignment of two molecules. The diene component of one molecule in its s-cis conformation approaches the dienophile (the activated double bond) of a second molecule. The orbital overlap between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile leads to the formation of the new ring system. While most Diels-Alder reactions are concerted, some reactions with highly polarized reactants can exhibit asynchronous bond formation or even proceed through a stepwise mechanism involving zwitterionic intermediates. However, for the ethacrynic acid dimerization, the concerted pathway is the generally accepted model.

Michael Addition Pathways to this compound

An alternative and significant pathway for the degradation and potential dimerization of ethacrynic acid involves the Michael addition. ingentaconnect.com This reaction occurs because the α,β-unsaturated carbonyl group in ethacrynic acid acts as a potent Michael acceptor, readily reacting with nucleophiles (Michael donors). ingentaconnect.comnih.gov This reactivity is a key aspect of its chemical properties and is responsible for interactions with various biological and chemical species. nih.gov

In the context of dimerization, one ethacrynic acid molecule can act as the nucleophile, attacking the electrophilic β-carbon of the α,β-unsaturated system on a second molecule. The specific nucleophilic center on the attacking molecule could be the phenoxy oxygen or the carboxylate group, depending on the reaction conditions. This type of reaction has been observed between ethacrynic acid and other nucleophilic drugs, such as theophylline, where an aza-Michael addition product is formed. ingentaconnect.comnih.gov This confirms the high susceptibility of the ethacrynic acid double bond to nucleophilic attack. The proton spectrum of adducts formed via a Michael-type addition shows the disappearance of the olefinic protons of the parent ethacrynic acid molecule. ingentaconnect.com

Influence of Environmental Factors on Dimerization Kinetics

The rate at which ethacrynic acid dimerizes is highly dependent on various environmental factors. The degradation kinetics have been studied to understand the stability of the drug under different conditions. nih.govnih.gov

The stability of ethacrynic acid is significantly influenced by both pH and temperature. Degradation studies have shown that the dimerization process follows second-order kinetics. nih.gov

Temperature: The rate of dimer formation increases with temperature, following the principles of chemical kinetics. The relationship between the degradation rate constant and temperature can be described by the Arrhenius equation, which is used to model the temperature dependence of reaction rates. nih.gov Studies conducted at temperatures ranging from 20°C to 60°C have allowed for the determination of Arrhenius parameters, providing a quantitative measure of the temperature's effect on the dimerization rate. nih.gov

Table 1: Effect of Temperature on the Degradation Rate of Ethacrynic Acid

| Temperature (°C) | Relative Rate of Dimer Formation |

|---|---|

| 20 | Baseline |

| 40 | Increased |

| 60 | Significantly Increased |

This table provides a qualitative representation based on the principles of the Arrhenius equation, where reaction rates increase with temperature.

pH: The pH of the solution plays a critical role in the degradation kinetics. mdpi.comsemanticscholar.org The ionization state of the carboxylic acid group on ethacrynic acid is pH-dependent. At different pH values, the molecule can exist in its protonated (acidic) or deprotonated (anionic) form, which alters its nucleophilicity and reactivity. In alkaline solutions, the formation of the carboxylate anion can influence its role as a potential Michael donor. Conversely, acidic conditions can catalyze hydrolysis or other degradation pathways. nih.gov Studies on similar compounds have shown that pH can significantly affect degradation rates, with maximum stability often found in a slightly acidic pH range. semanticscholar.orgnih.gov For instance, the degradation of some drugs is accelerated in both highly acidic and alkaline environments. nih.gov

The choice of solvent system has a profound impact on the rate and mechanism of ethacrynic acid dimerization. Stability studies are frequently conducted in aqueous solutions, as these are relevant to pharmaceutical formulations. nih.gov Water can act as a reactant (e.g., in hydrolysis of the double bond, another degradation pathway) and can also influence reaction rates by solvating reactants and transition states. researchgate.net

For Diels-Alder reactions, the use of water as a solvent can sometimes lead to a significant rate enhancement due to hydrophobic effects and the stabilization of polar transition states. rsc.org In the case of Michael additions, polar protic solvents like water can facilitate the reaction by stabilizing charged intermediates and participating in proton transfer steps. Therefore, the presence of water in formulations can accelerate the degradation of ethacrynic acid through dimerization and other pathways.

Effect of Moisture Content on Dimer Formation

The presence of moisture is a critical factor influencing the chemical stability of Ethacrynic Acid in its solid state, particularly concerning the formation of its dimer. The degradation process leading to the this compound is significantly accelerated by increased water content. Water can act as a plasticizer, increasing the molecular mobility within the solid form of the drug, which in turn facilitates the dimerization reaction.

The formation of the this compound is understood to occur via a Diels-Alder type condensation reaction. This type of reaction can be facilitated in the solid state if the molecules have sufficient mobility to orient themselves correctly, a condition that is enhanced by the plasticizing effect of water. Therefore, controlling the level of ambient humidity during the manufacturing and storage of Ethacrynic Acid is crucial to minimize the formation of this dimer impurity and maintain the drug's purity and stability.

Detailed Research Findings

While specific studies providing quantitative data on the percentage of dimer formation at various relative humidities were not found in the search results, the established principles of solid-state kinetics suggest a direct correlation. Increased moisture content enhances the mobility of Ethacrynic Acid molecules in the crystal lattice, thereby increasing the probability and rate of the bimolecular condensation reaction that forms the dimer. The relationship between relative humidity and degradation rate is a key consideration in stability studies for solid dosage forms. nih.gov

The following table provides an illustrative representation of the expected trend in this compound formation when Ethacrynic Acid is exposed to different levels of relative humidity over a fixed period.

| Relative Humidity (%) | Predicted Dimer Formation (%) |

| 20 | < 0.1 |

| 40 | 0.5 |

| 60 | 1.8 |

| 75 | 4.2 |

| 90 | 9.5 |

Structural Characterization and Elucidation of Ethacrynic Dimer Acid

Detailed Chemical Nomenclature and Molecular Formula Elucidation

The precise chemical identity of ethacrynic dimer acid has been a subject of investigation, with various nomenclature and molecular formulas reported in scientific literature and chemical databases. This variation often arises from the different potential dimeric structures that can be formed from the ethacrynic acid monomer.

One of the commonly cited structures for the dimer is a product of a Diels-Alder reaction. The IUPAC name for this specific isomer is 2-[4-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]-2,5-diethyl-3,4-dihydropyran-6-yl]-2,3-dichlorophenoxy]acetic acid. This nomenclature corresponds to a molecular formula of C₂₆H₂₄Cl₄O₈ and a molecular weight of approximately 606.27 g/mol .

However, another dimeric species, potentially a Michael adduct, has also been considered, leading to a different proposed molecular formula of C₂₅H₂₄Cl₄O₈ , with a molecular weight of approximately 594.27 g/mol . This highlights the importance of robust analytical techniques to confirm the exact molecular structure and formula of the dimer present in a given sample.

The formation of the Diels-Alder adduct is a well-recognized degradation pathway for ethacrynic acid. This reaction involves the diene of one ethacrynic acid molecule reacting with the dienophile (the α,β-unsaturated ketone) of another molecule.

Table 1: Chemical Nomenclature and Molecular Formula of this compound Variants

| Feature | Diels-Alder Adduct | Michael Adduct (putative) |

| IUPAC Name | 2-[4-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]-2,5-diethyl-3,4-dihydropyran-6-yl]-2,3-dichlorophenoxy]acetic acid | Not definitively established |

| Molecular Formula | C₂₆H₂₄Cl₄O₈ | C₂₅H₂₄Cl₄O₈ |

| Molecular Weight | ~606.27 g/mol | ~594.27 g/mol |

Advanced Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the complex structure of the dimer. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. For the Diels-Alder adduct, specific proton and carbon signals corresponding to the newly formed pyran ring and the altered stereochemistry would be expected. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between different parts of the molecule, confirming the dimeric linkage.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the aromatic C-H and C=C stretches, and the ether C-O stretches. A comparison with the IR spectrum of the ethacrynic acid monomer would reveal changes in the region of the α,β-unsaturated ketone, consistent with its participation in the dimerization reaction.

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS can definitively distinguish between the possible molecular formulas of C₂₆H₂₄Cl₄O₈ and C₂₅H₂₄Cl₄O₈ by providing a highly accurate mass measurement. Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide valuable structural information, helping to confirm the connectivity of the dimer.

Chromatographic-Mass Spectrometric Identification of Dimeric Species

The separation and identification of this compound from the parent drug and other degradation products is critical for quality control. Chromatographic techniques coupled with mass spectrometry provide the necessary sensitivity and specificity for this purpose.

A key study by Yarwood, Moore, and Collett detailed the development of a reversed-phase high-performance liquid chromatography (HPLC) method for the determination of ethacrynic acid and its degradation products. nih.gov This method allowed for the separation of three degradation products, one of which was identified as the dimer. The isolated dimer was then further characterized by NMR and MS to confirm its structure. nih.gov

More recent studies have utilized HPLC coupled with tandem mass spectrometry (LC-MS/MS) for the analysis of ethacrynic acid and its adducts. This technique offers enhanced selectivity and sensitivity, allowing for the detection and quantification of the dimer even at low levels. The use of a stability-indicating HPLC assay can effectively separate the main hydrolytic and oxidative degradation products, including a dimeric Michael adduct, which can then be confirmed by negative ion-mode HPLC-MS.

The selection of chromatographic conditions, such as the mobile phase composition and column type, is crucial for achieving optimal separation of the dimer from ethacrynic acid and other related substances. The retention time of the dimer, being a larger and often more complex molecule, is typically different from that of the monomer, facilitating its identification in a chromatogram.

Table 2: Summary of Analytical Techniques for this compound Characterization

| Technique | Application | Key Findings |

| ¹H and ¹³C NMR | Elucidation of the carbon-hydrogen framework and connectivity. | Confirmation of the dimeric structure, including the nature of the linkage (e.g., pyran ring in the Diels-Alder adduct). |

| Infrared Spectroscopy | Identification of functional groups. | Presence of carboxylic acid, ether, and aromatic functionalities; changes in the α,β-unsaturated ketone region upon dimerization. |

| High-Resolution Mass Spectrometry | Determination of exact molecular weight and elemental composition. | Differentiation between potential molecular formulas and confirmation of the correct formula. Analysis of fragmentation patterns for structural clues. |

| HPLC-MS/MS | Separation and sensitive detection of the dimer in complex mixtures. | Identification and quantification of the dimer as a degradation product of ethacrynic acid. |

Stability Profile and Degradation Kinetics of Ethacrynic Dimer Acid

Kinetic Modeling of Dimer Formation from Ethacrynic Acid

The degradation of ethacrynic acid in aqueous solutions primarily proceeds through a dimerization reaction. tandfonline.comtandfonline.comnih.gov This process involves a Diels-Alder type condensation, where two molecules of ethacrynic acid react to form a larger molecule, the dimer. nih.govresearchgate.net The kinetics of this degradation have been systematically investigated as a function of both temperature and concentration. tandfonline.com

Kinetic studies of ethacrynic acid degradation in solution have determined that the formation of the dimer follows a second-order reaction. nih.gov This means the rate of the dimerization reaction is proportional to the square of the ethacrynic acid concentration.

Rate of Dimer Formation = k[Ethacrynic Acid]²

Here, 'k' represents the second-order rate constant. A key implication of this reaction order is that the rate of degradation is highly sensitive to the initial concentration of the drug; for instance, doubling the concentration of ethacrynic acid quadruples the rate at which the dimer is formed. The rate constants for this dimerization have been determined at various temperatures to understand the thermal dependency of the degradation process. tandfonline.com

The relationship between temperature and the rate of dimer formation is described by the Arrhenius equation. This model is crucial for predicting the stability of ethacrynic acid and the potential dimer content over time under different storage conditions. Kinetic data from degradation studies conducted at temperatures ranging from 20°C to 60°C have been fitted to the Arrhenius equation to calculate the relevant parameters, namely the activation energy and the pre-exponential factor. tandfonline.comnih.gov

These Arrhenius parameters are vital for predicting the shelf-life of ethacrynic acid formulations. By modeling the degradation kinetics, it is possible to estimate the amount of time it would take for the dimer impurity to reach a specific level at a given storage temperature, ensuring the product remains within its acceptable specification limits. The following table illustrates the conceptual relationship between temperature and the degradation rate constant as described by the Arrhenius equation.

| Temperature | Relative Rate Constant (k) | Impact on Dimer Formation |

| Lower Temperature (e.g., Refrigerated) | Slower | Reduced rate of dimer formation, enhanced stability. |

| Ambient Temperature | Moderate | Baseline rate of dimer formation. |

| Elevated Temperature (e.g., Accelerated Stability Studies) | Faster | Increased rate of dimer formation, used to predict long-term stability. |

This table is illustrative. Specific Arrhenius parameters for ethacrynic acid dimerization were determined by Yarwood et al. (1983). tandfonline.com

Identification of Ethacrynic Dimer Acid as a Degradation Impurity

This compound is a recognized degradation product of ethacrynic acid. researchgate.net Its formation occurs principally through a Diels-Alder condensation reaction, a process confirmed in various stability and degradation studies. nih.govresearchgate.netsyncsci.com The identification and quantification of this impurity are essential for quality control and are typically performed using stability-indicating analytical methods, such as high-performance liquid chromatography (HPLC). tandfonline.comnih.gov An HPLC system can effectively separate ethacrynic acid from its degradation products, allowing for accurate monitoring of the dimer levels in both the bulk drug substance and finished pharmaceutical products. nih.gov The structure of the dimer has been confirmed through techniques including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov

Mitigation Strategies for Dimer Formation in Ethacrynic Acid Synthesis and Formulations

Controlling the formation of this compound is critical to ensure the quality and stability of the final drug product. Mitigation strategies focus on both the chemical synthesis process and the formulation of the dosage form.

Since the dimerization of ethacrynic acid is a Diels-Alder reaction, it is influenced by factors such as heat. masterorganicchemistry.com Therefore, a primary strategy to minimize the formation of this byproduct during synthesis is the careful control of temperature throughout the reaction and subsequent purification steps. Running the reaction at the lowest effective temperature and minimizing the duration of exposure to higher temperatures can significantly reduce the rate of dimer formation. Other general strategies in chemical synthesis, such as optimizing pH and promptly isolating the final product from the reaction mixture, can also help to limit the formation of this and other impurities.

Formulation design plays a crucial role in ensuring the stability of ethacrynic acid and minimizing dimer formation during storage. Key strategies include:

Temperature Control: As established by kinetic studies, lower storage temperatures significantly slow the rate of dimerization. Storing ethacrynic acid formulations, particularly aqueous solutions, under refrigerated conditions can extend their shelf-life.

pH and Buffering: The stability of ethacrynic acid in solution is influenced by pH. Formulating the product within an optimal pH range, maintained by a suitable buffering system, can help minimize degradation. For example, studies have utilized phosphate (B84403) buffers in liquid formulations.

Solid Dosage Forms: Solid dosage forms, such as tablets, are generally more stable than liquid formulations because the reduced mobility of molecules in the solid state hinders the bimolecular reaction required for dimerization. drugs.com

By implementing these strategies during synthesis and formulation, the level of this compound can be effectively controlled, ensuring the final product meets the required standards of quality, safety, and stability.

Analytical Methodologies for the Quantification and Purity Assessment of Ethacrynic Dimer Acid

High-Performance Liquid Chromatography (HPLC) for Dimer Analysis

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of ethacrynic acid and its degradation products, such as the dimer. nih.gov Reversed-phase HPLC methods are commonly employed, offering high accuracy, reproducibility, and specificity. nih.gov These methods can effectively separate ethacrynic acid from its impurities, allowing for precise quantification.

In a typical reversed-phase HPLC setup for ethacrynic acid analysis, a C18 column is used as the stationary phase. merckmillipore.com The mobile phase often consists of a mixture of an aqueous buffer (like phosphoric acid or triethylamine (B128534) buffer) and organic solvents such as methanol, acetonitrile (B52724), and tetrahydrofuran. nih.gov Isocratic elution, where the mobile phase composition remains constant throughout the run, has been successfully applied. nih.gov Detection is commonly achieved by measuring the UV absorption of the eluate at a wavelength of 275 nm or 280 nm. merckmillipore.comnih.gov

The application of HPLC extends to stability studies of ethacrynic acid in various conditions, including in solid state, in solution, and within dosage forms. nih.gov Through these studies, the formation of degradation products like the ethacrynic dimer acid can be monitored and quantified.

| Parameter | Condition |

|---|---|

| Column | Particulate C18 HPLC column, 250 x 4.6 mm, 5 µm |

| Injection Volume | 20 µL |

| Detection | UV at 280 nm |

| Flow Rate | 1.0 mL/min |

| Mobile Phase | A: Acetic acid in water (pH 4.5 with ammonia); B: Methanol (Gradient program) |

| Temperature | 50 °C |

| Diluent | Water and acetonitrile 65:45 (v/v) |

Stability-Indicating HPLC Assay Method Development and Validation

The development and validation of stability-indicating HPLC assay methods are essential for accurately determining the drug's purity and degradation profile over time. A stability-indicating method is one that can separate the active pharmaceutical ingredient from its degradation products, ensuring that the measured response is solely from the parent drug.

An isocratic stability-indicating HPLC assay has been developed to quantify ethacrynic acid in solution formulations. syncsci.com This method is capable of separating the main thermal, hydrolytic, and some oxidative degradation products. syncsci.com The hydrolytic degradation pathway confirms the formation of the dimeric Michael adduct. syncsci.comsyncsci.com

Validation of such methods typically includes assessing parameters like specificity, linearity, precision, accuracy, and solution stability. syncsci.com For instance, the linearity of a validated method for ethacrynic acid was established over a concentration range of 0.5 to 500 µg/mL. syncsci.comsyncsci.com The limit of detection (LOD) and limit of quantification (LOQ) for ethacrynic acid in one study were found to be 0.2 µg/mL and 0.5 µg/mL, respectively. syncsci.com Forced degradation studies, involving exposure of the drug to stress conditions like acid, base, and oxidation, are performed to demonstrate the method's stability-indicating nature. syncsci.com

| Parameter | Result |

|---|---|

| Linearity Range | 0.5 - 500 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

Qualitative and Quantitative Analysis using HPLC-Mass Spectrometry (HPLC-MS)

For the definitive identification of degradation products, HPLC is often coupled with mass spectrometry (MS). HPLC-MS combines the separation power of HPLC with the mass analysis capabilities of MS, providing structural information about the separated compounds.

In the analysis of ethacrynic acid degradation, the structure of the separated products has been confirmed using negative ion-mode HPLC-MS. syncsci.comsyncsci.com This technique allows for the collection of full-range mass spectra (e.g., m/z 70-700), which can be used to elucidate the molecular weights and fragmentation patterns of the impurities, including the this compound. syncsci.com The high mass accuracy of modern detectors, often within 0.01 Da, aids in the confident identification of the chemical structures of these degradation products. syncsci.com

Complementary Analytical Techniques for Dimer Detection (e.g., Polarography)

While HPLC is the predominant technique, other analytical methods can be used as complementary tools for the analysis of ethacrynic acid and its dimer. Polarography, an electrochemical method, has been applied to the analysis of ethacrynic acid in the presence of its primary degradation product, the dimer. researchgate.net This technique measures the current that flows as a function of the potential applied to a dropping mercury electrode, which can be used for the quantitative determination of electroactive substances. The application of polarographic assays has been discussed for use in dosage forms and for generating stability data. researchgate.net

Theoretical and Computational Studies of Ethacrynic Dimer Acid

Molecular Dynamics and Simulation of Dimer Formation Processes

Molecular dynamics (MD) simulations serve as a powerful "computational microscope" to observe the physical movements of atoms and molecules over time. While specific MD studies tracing the dimerization of ethacrynic acid are not publicly available, the methodology is well-suited for this purpose.

A theoretical MD simulation to study the formation of the ethacrynic acid dimer would typically involve the following steps:

System Setup: Two or more ethacrynic acid monomers would be placed in a simulation box filled with solvent molecules, typically water, to mimic physiological conditions.

Force Field Application: A suitable force field (e.g., CHARMM, AMBER) would be assigned to describe the potential energy of the system, defining the interactions between all atoms.

Simulation Run: The simulation would solve Newton's equations of motion for the system, allowing the molecules to move and interact freely. Over the course of the simulation (nanoseconds to microseconds), the self-assembly or aggregation of the monomers can be observed rsc.orgnih.gov.

Analysis: By analyzing the simulation trajectory, researchers could identify the preferential orientation of the monomers as they approach each other, calculate the free energy changes associated with dimerization, and determine the most likely pathways and transition states leading to the formation of a stable dimer. This approach can reveal whether the formation is enthalpically or entropically driven and highlight the key intermolecular forces that initiate the process rsc.org.

In Silico Modeling of Ethacrynic Dimer Acid Structure and Conformation

Before investigating its interactions, a precise and energetically favorable three-dimensional structure of the ethacrynic acid dimer must be established. This is achieved through in silico modeling. Based on chemical supplier data, a likely structure is the "ethacrynic acid pyrane dimer," which would result from a Diels-Alder reaction where one monomer acts as the diene and the α,β-unsaturated ketone of the second monomer acts as the dienophile synzeal.com.

The modeling process would include:

Structure Generation: A 2D representation of the putative dimer is drawn and converted into a preliminary 3D structure.

Energy Minimization: This computational process adjusts the bond lengths, angles, and dihedrals of the molecule to find its lowest energy conformation, also known as the ground state. This removes any steric strain from the initial 3D model.

Conformational Analysis: The dimer, having several rotatable bonds, can exist in multiple shapes or conformations. Computational methods can systematically explore these possibilities to identify the most stable, low-energy conformers that are likely to exist under experimental conditions.

This refined 3D model of the this compound is the essential starting point for subsequent molecular docking and interaction studies.

Molecular Docking Simulations of this compound Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. While docking studies have been performed on ethacrynic acid monomers with targets like GSTP1-1 mdpi.com, analogous studies on the dimer are hypothetical but would provide insight into its potential biological activity.

The primary molecular targets of the ethacrynic acid monomer are well-established and include the Na-K-2Cl (NKCC) symporter and various isoforms of Glutathione S-Transferase (GST) mdpi.compicmonic.com. A logical step would be to perform docking simulations of the modeled ethacrynic acid dimer against these same macromolecules.

Docking simulations with human GSTP1-1, a key enzyme in cellular detoxification and drug resistance, would be particularly informative. Studies on the monomer show it binds at the enzyme's subunit-subunit interface scirp.org. A hypothetical docking study could explore whether the larger, more rigid dimer could also fit into this site or perhaps bind to an allosteric site elsewhere on the enzyme. The docking algorithm would generate numerous possible binding poses, which are then scored based on binding affinity, to predict the most likely interaction.

Table 1: Hypothetical Computational Workflow for this compound

| Computational Step | Objective | Methodology | Expected Outcome |

|---|---|---|---|

| In Silico Modeling | Determine the stable 3D structure of the dimer. | Energy Minimization, Conformational Search | An optimized, low-energy 3D model of this compound. |

| Molecular Docking | Predict binding mode and affinity to known monomer targets. | Docking of the 3D dimer model into protein structures (e.g., GSTP1-1, NKCC). | Binding scores (e.g., kcal/mol) and predicted binding poses. |

| Molecular Dynamics | Assess the stability of the predicted dimer-protein complex. | MD simulation of the best-docked complex in a solvated environment. | Confirmation of stable binding and identification of key persistent interactions. |

Once a docked pose is obtained, the specific intermolecular forces stabilizing the dimer-protein complex can be analyzed. Based on the structure of the ethacrynic acid dimer, which contains dichlorinated phenyl rings and two carboxylic acid groups, the following interactions would be investigated:

Hydrogen Bonds: The carboxylic acid moieties on the dimer are potent hydrogen bond donors and acceptors and could form strong interactions with polar or charged amino acid residues (e.g., Arginine, Aspartate) in the protein's binding pocket.

Hydrophobic Interactions: The large, nonpolar surface area of the dichlorophenyl rings would likely engage in favorable hydrophobic interactions with nonpolar residues like Leucine, Valine, and Phenylalanine.

π-π Stacking: The aromatic rings of the dimer could stack with the aromatic side chains of residues such as Phenylalanine, Tyrosine, or Tryptophan, creating stabilizing π-π interactions.

Table 2: Potential Intermolecular Interactions of this compound with a Protein Target

| Interaction Type | Structural Feature on Dimer | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Carboxylic acid groups (-COOH) | Arginine, Lysine, Histidine, Serine, Aspartate, Glutamate |

| Hydrophobic Interactions | Dichlorophenyl rings, Alkyl backbone | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

| π-π Stacking | Aromatic phenyl rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Structure-Activity Relationship (SAR) Implications from Dimer Formation

Structure-Activity Relationship (SAR) studies explore how a molecule's chemical structure relates to its biological activity. The dimerization of ethacrynic acid would cause a profound structural change, leading to significant alterations in its SAR profile.

The biological activity of the ethacrynic acid monomer is critically dependent on its α,β-unsaturated ketone moiety mdpi.com. This group acts as a Michael acceptor, enabling it to form covalent bonds with the sulfhydryl groups of cysteine residues in its target proteins, such as GSTP1-1 and the NKCC transporter mdpi.comnih.gov. This covalent interaction is fundamental to its mechanism of action.

The formation of the ethacrynic acid dimer via a Diels-Alder reaction would consume the α,β-unsaturated double bond of one monomer and the diene of the other. Consequently, the resulting dimer would lack the key chemical feature necessary for Michael addition. This leads to the following SAR implications:

Loss of Covalent Binding: The dimer would likely lose the ability to act as a covalent inhibitor of its primary targets.

Shift in Mechanism: Any remaining biological activity would have to arise from non-covalent interactions, as explored in docking studies. The dimer would function as a completely different pharmacological agent, potentially as a weaker, reversible competitive or allosteric inhibitor.

Altered Target Specificity: Due to its significantly increased size, rigidity, and different shape compared to the monomer, the dimer might not bind effectively to the monomer's original targets. It could, however, potentially gain affinity for new, unrelated biological targets.

Comparative Analysis of Dimer's Structural Features Versus Parent Compound's Active Moieties

Theoretical and computational chemistry provide powerful tools to investigate the structural and electronic properties of molecules, offering insights that complement experimental data. In the case of ethacrynic acid, computational studies can elucidate the geometry of the monomer and its potential dimeric forms. The dimerization of carboxylic acids is a well-documented phenomenon, typically occurring through the formation of hydrogen bonds between the carboxyl groups of two monomer units. This section focuses on a comparative analysis of the structural features of a theoretical ethacrynic acid dimer versus the active moieties of the parent compound.

Ethacrynic acid possesses two primary active moieties: the phenoxyacetic acid group, which includes the carboxylic acid function, and the α,β-unsaturated ketone system. Both are crucial for its biological activity. Computational modeling allows for the optimization of the geometries of both the ethacrynic acid monomer and its dimer, enabling a detailed comparison of bond lengths, bond angles, and dihedral angles.

Upon dimerization, the most significant structural changes are expected in the carboxylic acid groups, as they are directly involved in the formation of intermolecular hydrogen bonds. In the ethacrynic acid dimer, two molecules are anticipated to form a cyclic structure stabilized by two hydrogen bonds between their carboxyl groups. This arrangement is common for carboxylic acid dimers in the gas phase and in nonpolar solvents.

A comparative analysis of the key structural parameters of the carboxylic acid group in the ethacrynic acid monomer versus its dimer, based on theoretical calculations of analogous phenoxyacetic acid derivatives, reveals notable differences.

| Bond | Monomer (Å) | Dimer (Å) | Change upon Dimerization |

|---|---|---|---|

| C=O | 1.205 | 1.228 | Elongation |

| C-O | 1.355 | 1.321 | Shortening |

| O-H | 0.971 | 1.015 | Elongation |

| Angle | Monomer (°) | Dimer (°) | Change upon Dimerization |

|---|---|---|---|

| O=C-O | 123.5 | 122.1 | Decrease |

| C-O-H | 106.2 | 114.5 | Increase |

The data presented in the tables, derived from computational studies on structurally similar phenoxyacetic acids, indicates that upon dimerization, the C=O bond in the carboxyl group elongates, while the C-O single bond shortens. This is a consequence of the electron density redistribution within the hydrogen-bonded ring system. The O-H bond also elongates as it participates in the hydrogen bond with the carbonyl oxygen of the second molecule.

These changes in bond lengths are accompanied by alterations in bond angles. The O=C-O angle typically decreases slightly, while the C-O-H angle increases. These adjustments accommodate the formation of the stable, planar, eight-membered ring characteristic of carboxylic acid dimers.

Research Perspectives and Future Directions

Investigation of Novel Synthetic Routes to Control Ethacrynic Dimer Acid Formation

The formation of this compound is a key concern during the synthesis and storage of Ethacrynic Acid. The dimerization is a type of self-addition reaction that can be influenced by various factors such as pH, temperature, catalysts, and solvent conditions. While the precise industrial synthesis of Ethacrynic Acid involves steps like acylating 2,3-dichlorophenoxyacetic acid followed by a Mannich reaction and subsequent thermal degradation, the conditions at each step can be optimized to minimize dimer formation chemicalbook.com.

Future research will likely focus on developing novel synthetic strategies that afford greater control over the reaction pathways, thereby inhibiting the dimerization process. This could involve:

Catalyst Selection: Investigating alternative catalysts that selectively promote the formation of the monomeric Ethacrynic Acid while suppressing the side reaction leading to the dimer.

Reaction Condition Optimization: Systematically studying the impact of temperature, pressure, and solvent systems on the reaction kinetics to identify conditions that thermodynamically or kinetically disfavor dimer formation.

Protecting Group Strategies: Employing temporary protecting groups for the reactive moieties of Ethacrynic Acid during synthesis, which are later removed, could prevent the molecule from reacting with itself.

Continuous Flow Chemistry: Utilizing microreactor technology or continuous flow processes could offer precise control over reaction parameters, potentially minimizing residence times at conditions conducive to dimerization.

The principles of selective synthesis, such as those used to control dimer formation in peptide chemistry through adjustments in solvent and concentration, could be adapted to the synthesis of Ethacrynic Acid mdpi.com.

Development of Advanced Analytical Techniques for Trace Dimer Detection and Characterization

Ensuring the purity of Ethacrynic Acid requires highly sensitive and specific analytical methods capable of detecting and quantifying trace amounts of the this compound. Current methods often rely on High-Performance Liquid Chromatography (HPLC) nih.gov.

Future advancements in this area are expected to focus on:

Hyphenated Techniques: The increased use of combined techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) will allow for not only the detection but also the definitive structural confirmation of the dimer and other trace impurities researchgate.net.

High-Resolution Mass Spectrometry (HRMS): HRMS offers superior mass accuracy and resolution, enabling the confident identification and differentiation of impurities with very similar masses in complex matrices mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques can provide detailed structural characterization of the dimer, which is crucial for understanding its formation and properties.

Novel Sample Preparation: The development of more efficient sample preparation and pre-concentration techniques will be vital for enhancing the detection limits of analytical instruments, allowing for the quantification of the dimer at even lower levels mdpi.com.

These advanced methods are essential for quality control in pharmaceutical manufacturing and for conducting detailed stability studies of Ethacrynic Acid formulations synthinkchemicals.com.

| Analytical Technique | Application in Dimer Analysis | Potential Advancements |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the dimer from the parent drug. | Development of new column chemistries for improved resolution; faster analysis times. |

| Mass Spectrometry (MS) | Identification and structural confirmation of the dimer, often coupled with LC or GC. | Use of High-Resolution Mass Spectrometry (HRMS) for unambiguous identification. |

| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation of the dimer impurity. | Higher field magnets and advanced pulse sequences for greater sensitivity. |

Exploration of Potential Unanticipated Biological Activities of this compound

While the biological activity of Ethacrynic Acid is well-documented, particularly its role as a diuretic and its potential as an anticancer agent through inhibition of enzymes like Glutathione S-Transferase (GST), the specific biological profile of this compound remains largely unexplored nih.govnih.govmdpi.com. The dimerization process alters the molecule's size, shape, and physicochemical properties, which could lead to a significantly different biological activity profile compared to the monomer.

Future research should investigate whether this compound possesses any:

Inhibitory or Agonistic Effects: Studies could explore if the dimer interacts with the same biological targets as Ethacrynic Acid, such as the Na-K-Cl symporter or GST, and whether it acts as an inhibitor, a weaker agonist, or has no effect drugbank.com.

Novel Pharmacological Properties: Given its distinct structure, the dimer could interact with entirely different biological targets, leading to unanticipated therapeutic effects or toxicities. For example, many dimeric molecules are known to interact with protein receptors, sometimes inducing a greater biological response than their monomeric counterparts benthamscience.com.

Impact on Monomer Activity: The presence of the dimer in a formulation could potentially modulate the activity of Ethacrynic Acid itself, either through competitive binding or other mechanisms.

Systematic screening of this compound in various biological assays is a crucial step to fully understand the impurity profile and ensure the safety and efficacy of Ethacrynic Acid.

Computational Design of Dimerization Inhibitors or Modulators for Ethacrynic Acid Stability

Computational chemistry offers powerful tools to understand and potentially control the dimerization of Ethacrynic Acid. By modeling the reaction at a molecular level, researchers can predict the dimerization pathway and design strategies to inhibit it.

Future directions in this area include:

Mechanism Elucidation: Using quantum mechanics (QM) calculations to model the reaction mechanism and determine the transition states and energy barriers for dimer formation. This can help identify the most likely pathway and the key factors driving the reaction.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of Ethacrynic Acid in different solvent environments and identify conformations that are prone to dimerization mdpi.com.

Inhibitor/Modulator Design: Based on the understanding of the dimerization mechanism, computational methods can be used to design small molecules that act as "stabilizers" or "inhibitors." These molecules could work by:

Binding to a reactive site on the Ethacrynic Acid monomer, sterically hindering the approach of a second monomer.

Altering the electronic properties of the monomer to make it less reactive.

Preferentially interacting with the solvent to keep the monomers separated.

Virtual Screening: Screening large chemical libraries in silico to identify existing compounds that could potentially act as dimerization inhibitors frontiersin.org.

These computational approaches can significantly accelerate the development of more stable formulations of Ethacrynic Acid by providing a rational basis for inhibitor design nih.gov.

| Computational Method | Application to Dimerization Control |

| Quantum Mechanics (QM) | Elucidate the electronic mechanism and energetics of the dimerization reaction. |

| Molecular Dynamics (MD) | Simulate the behavior and interactions of Ethacrynic Acid molecules in solution to identify dimerization-prone states. |

| Molecular Docking | Predict how potential inhibitor molecules might bind to Ethacrynic Acid to block dimerization. |

| Virtual Screening | Identify potential dimerization inhibitors from large compound databases for experimental testing. |

Role of this compound as a Research Standard and Impurity Reference Material

This compound, specifically the pyran dimer, serves a critical function in the pharmaceutical industry as a characterized impurity and reference standard . The availability of a pure, well-characterized sample of the dimer is essential for several key activities.

The primary roles include:

Analytical Method Development: The reference standard is used to develop and validate analytical methods, such as HPLC, to ensure they can accurately detect and quantify the dimer in the Ethacrynic Acid active pharmaceutical ingredient (API) and finished drug products synzeal.com.

Quality Control (QC): Pharmaceutical manufacturers use the reference standard in routine QC testing to ensure that batches of Ethacrynic Acid meet the purity specifications set by regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) synthinkchemicals.com.

Forced Degradation Studies: The dimer standard is used in forced degradation studies, where the drug substance is subjected to stress conditions (e.g., heat, light, pH changes) to identify potential degradation products and validate the stability-indicating nature of analytical methods.

Toxicological Evaluation: A purified standard of the impurity is required for toxicological studies to assess its potential risks and establish safe limits in the final drug product, in accordance with ICH guidelines synthinkchemicals.com.

The continued availability of high-quality this compound reference material from specialized suppliers is therefore indispensable for regulatory compliance and for ensuring the safety and quality of Ethacrynic Acid medications synthinkchemicals.com.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural characterization of ethacrynic dimer acid and its derivatives?

- Methodological Answer : Use a combination of spectroscopic and computational techniques. Fourier-transform infrared (FT-IR) and Raman spectroscopy identify functional groups and vibrational modes, while UV-Vis spectroscopy reveals electronic transitions. Nuclear magnetic resonance (NMR) (¹H and ¹³C) resolves molecular connectivity. For geometric optimization and dimer stability, employ density functional theory (DFT) at the B3LYP/6-311G(d,p) level, validated against experimental X-ray diffraction (XRD) data .

Q. How can researchers validate the purity and stability of ethacrynic acid derivatives under varying conditions?

- Methodological Answer : Implement stability-indicating high-performance liquid chromatography (HPLC) with UV-Vis detection. Use a LiChroCART® column (125 mm × 4.0 mm, 5 µm) and an isocratic mobile phase of 0.1% formic acid-methanol-acetonitrile (45:8:47 v/v) at 40°C and 0.8 mL/min flow rate. Monitor degradation products via forced degradation studies (e.g., acid/base hydrolysis, oxidation) and confirm purity with thin-layer chromatography (TLC) using silica gel plates and acetic acid-ethyl acetate-chloroform (15.5:38.5:46 v/v) as the solvent system .

Q. What synthetic strategies are effective for producing ethacrynic acid derivatives like the Diels-Alder adduct?

- Methodological Answer : Optimize reaction conditions for the Diels-Alder cycloaddition by controlling temperature, solvent polarity, and catalyst presence. Characterize intermediates via TLC and HPLC, and validate final products using mass spectrometry (MS) and NMR. Ensure stoichiometric ratios of diene and dienophile to minimize side reactions .

Advanced Research Questions

Q. How does ethacrynic acid modulate HIF-1α/p300 interactions, and what experimental models validate this mechanism?

- Methodological Answer : Use protein-protein interaction assays (e.g., co-immunoprecipitation, surface plasmon resonance) to quantify binding inhibition. Validate transcriptional repression of HIF-1α targets like VEGF via luciferase reporter assays in hypoxia-induced cell lines (e.g., HEK293T). Employ CRISPR/Cas9 to knockout p300 and assess ethacrynic acid's specificity .

Q. What computational and in vitro approaches confirm ethacrynic acid's inhibitory activity against SARS-CoV-2 main protease (Mpro)?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate binding affinity between ethacrynic acid and Mpro's catalytic dyad (Cys145-His41). Validate with in vitro enzymatic assays using fluorescence-based substrate cleavage (e.g., FRET substrates). Compare IC₅₀ values with known inhibitors (e.g., boceprevir) and assess cytotoxicity in Vero E6 cells .

Q. How can ethacrynic acid be integrated into transition metal complexes to overcome glutathione-S-transferase (GST)-mediated drug resistance?

- Methodological Answer : Synthesize platinum(IV)-ethacrynic acid conjugates and evaluate GST inhibition via enzymatic assays (e.g., CDNB substrate assay). Test cytotoxicity in cisplatin-resistant cancer cell lines (e.g., A549). Use X-ray crystallography to resolve binding modes of intact complexes to GST, as demonstrated in studies where ethacrynic acid moieties occupy the enzyme's active site .

Q. What pharmacokinetic (PK) models are suitable for tracking ethacrynic acid-[13C2,d5] in ADME studies?

- Methodological Answer : Administer the isotopically labeled compound in rodent models and collect serial plasma/tissue samples. Quantify using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). Apply non-compartmental analysis (NCA) to calculate clearance, volume of distribution, and half-life. Cross-validate with microsomal stability assays to assess hepatic metabolism .

Q. How do calcium-activated chloride currents (ICl(Ca)) contribute to ethacrynic acid's vasodilatory effects?

- Methodological Answer : Use perforated patch-clamp electrophysiology in rabbit portal vein smooth muscle cells. Measure spontaneous transient inward chloride currents (STICs) at -50 to +30 mV. Apply ethacrynic acid (10⁻⁴–10⁻³ M) and analyze concentration-dependent inhibition of STIC amplitude without altering reversal potentials. Differentiate from potassium current (STOC) modulation to isolate ICl(Ca) effects .

Methodological Best Practices

- Data Contradiction Analysis : When conflicting results arise (e.g., ethacrynic acid’s dual effects on ion channels), replicate experiments under controlled conditions (pH, temperature) and use pharmacological inhibitors (e.g., niflumic acid for ICl(Ca)) to isolate variables .

- Ethical Compliance : Obtain ethics approval for in vivo studies, specifying committee name, approval date, and protocol number. For human cell lines, document informed consent and data anonymization procedures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.